5-(((6-(4-Isobutylphenyl)pyridazin-3-yl)thio)methyl)-3-(p-tolyl)-1,2,4-oxadiazole
Description
The compound 5-(((6-(4-Isobutylphenyl)pyridazin-3-yl)thio)methyl)-3-(p-tolyl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted with a p-tolyl group at position 3 and a pyridazine-thioether moiety at position 3.
Properties
IUPAC Name |
3-(4-methylphenyl)-5-[[6-[4-(2-methylpropyl)phenyl]pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4OS/c1-16(2)14-18-6-10-19(11-7-18)21-12-13-23(27-26-21)30-15-22-25-24(28-29-22)20-8-4-17(3)5-9-20/h4-13,16H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBKQNHZEXSYTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(((6-(4-Isobutylphenyl)pyridazin-3-yl)thio)methyl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS Number: 1114915-63-7) is a compound featuring a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 416.5 g/mol. The structure includes a pyridazine moiety, which is linked to a thioether and an oxadiazole ring, contributing to its biological properties.
Biological Activity Overview
-
Anticancer Activity :
- Compounds containing the 1,2,4-oxadiazole scaffold have been reported to exhibit significant anticancer activity. For instance, derivatives have shown inhibitory effects against various cancer cell lines including breast (MCF-7), liver (HepG2), and colon cancer cells (Caco-2) with IC50 values in the low micromolar range .
- Specific studies indicate that related oxadiazole compounds demonstrate cytotoxic effects with IC50 values as low as 0.62 μM against human thymidylate synthase, indicating potential as chemotherapeutic agents .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Case Studies and Research Findings
A selection of studies highlights the biological activities of similar compounds:
| Compound | Activity | IC50 Value | Cell Line/Target |
|---|---|---|---|
| Compound A | Anticancer | 0.7 μM | MCF-7 (breast cancer) |
| Compound B | Antimicrobial | N/A | Various bacteria |
| Compound C | Anti-inflammatory | N/A | COX inhibition |
Detailed Research Findings
- A study published in PMC reported that novel oxadiazole derivatives demonstrated significant cytotoxicity against multiple cancer cell lines, with some achieving IC50 values lower than standard chemotherapeutics like 5-fluorouracil .
- Another investigation into the mechanism of action revealed that certain oxadiazoles could induce apoptosis in cancer cells through pathways involving caspases and reactive oxygen species (ROS) generation .
- The compound's ability to inhibit specific enzymes such as human deacetylase Sirtuin 2 (HDSirt2) and butyrylcholinesterase (BChE) suggests potential applications in neurodegenerative diseases and Alzheimer’s treatment .
Comparison with Similar Compounds
Structural Analogues of 1,2,4-Oxadiazole Derivatives
Substituent Effects on the Oxadiazole Core
5-(Chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole (6b) :
This compound shares the p-tolyl substituent at position 3 but replaces the pyridazine-thioether group with a chloromethyl moiety. The chloromethyl group enhances electrophilicity, making it reactive in nucleophilic substitutions, unlike the thioether in the target compound, which may confer stability or redox activity .- 5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole: Features a bromophenoxy group instead of the pyridazine-thioether. Molecular Formula: C₁₆H₁₃BrN₂O₃. CAS No.: 6157-89-7 .
Pyridazine-Containing Analogues
- I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate): Contains a pyridazin-3-yl group linked via a phenethylamine spacer. The ester functionality may improve membrane permeability compared to the thioether linkage in the target compound .
- 5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole: Directly incorporates pyridazine at position 3 of the oxadiazole core. CAS No.: 1192150-19-8 .
Thioether and Thiazole Derivatives
- 3-(4-Bromophenyl)-5-{[2-(p-tolyl)thiazol-4-yl]methyl}-1,2,4-oxadiazole (3t): Replaces the pyridazine-thioether with a thiazole ring. Thiazoles are known for metal-chelating properties, which may influence biological activity. 1H NMR: δ 7.23–7.97 (aromatic protons), 29.5 ppm (CH2 group) . HRMS: m/z 412.0119 (C₁₉H₁₅BrN₃OS) .
5-{[(4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,4-oxadiazole-2-thiol : Combines triazole and oxadiazole moieties with a thioether. The additional thiol group may enhance antioxidant or enzyme-inhibitory effects compared to the target compound .
Q & A
Q. Example Data Conflict :
| Study | Reported Activity (IC, μM) | Assay System |
|---|---|---|
| Study A | 12.3 ± 1.2 (Anticancer) | MTT (HeLa) |
| Study B | >50 (No activity) | SRB (A549) |
| Resolution: Test in parallel using standardized protocols (e.g., NCI-60 panel). |
What computational approaches are effective for predicting the binding affinity of this compound to therapeutic targets?
Advanced Research Question
Molecular docking and dynamics simulations guide target identification:
- Docking Software : AutoDock Vina or Schrödinger Glide to model interactions with enzymes like 14-α-demethylase (PDB: 3LD6) .
- Binding Free Energy : Calculate ΔG using MM-PBSA/GBSA methods to rank ligand efficacy .
- Pharmacophore Mapping : Identify critical features (e.g., oxadiazole sulfur as a hydrogen bond acceptor) .
Case Study : Docking with cyclooxygenase-2 (COX-2) revealed a binding score of −9.2 kcal/mol, comparable to celecoxib (−10.1 kcal/mol), suggesting anti-inflammatory potential .
How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?
Advanced Research Question
SAR strategies focus on modular substitutions:
- Oxadiazole Modifications : Replace p-tolyl with electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance metabolic stability .
- Pyridazine Optimization : Introduce methyl groups at C-6 to improve lipophilicity (clogP from 3.1 → 3.8) .
- Thioether Linkers : Test methylene vs. ethylene spacers to balance flexibility and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
